2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
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Overview
Description
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride involves several steps, including cyclization and hydrogenation reactions. The synthetic routes typically start with the formation of the bicyclic structure, followed by the introduction of the piperidine ring. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may include large-scale synthesis using continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying the interactions between piperidine derivatives and biological targets. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development .
Mechanism of Action
The mechanism of action of 2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include signal transduction pathways that lead to physiological responses .
Comparison with Similar Compounds
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride can be compared with other piperidine derivatives, such as 2-(1-piperidinyl)bicyclo[3.2.1]octan-8-ol and biperiden. These compounds share structural similarities but may differ in their pharmacological properties and applications. The uniqueness of this compound lies in its specific bicyclic structure, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2-piperidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c15-13-10-4-6-11(13)12(7-5-10)14-8-2-1-3-9-14;/h10-13,15H,1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRVGIIVICCICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCC3CCC2C3O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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